5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde 5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC19786860
InChI: InChI=1S/C20H34O2Si/c1-13(2)23(14(3)4,15(5)6)18-11-17(20(7,8)9)10-16(12-21)19(18)22/h10-15,22H,1-9H3
SMILES:
Molecular Formula: C20H34O2Si
Molecular Weight: 334.6 g/mol

5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde

CAS No.:

Cat. No.: VC19786860

Molecular Formula: C20H34O2Si

Molecular Weight: 334.6 g/mol

* For research use only. Not for human or veterinary use.

5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde -

Specification

Molecular Formula C20H34O2Si
Molecular Weight 334.6 g/mol
IUPAC Name 5-tert-butyl-2-hydroxy-3-tri(propan-2-yl)silylbenzaldehyde
Standard InChI InChI=1S/C20H34O2Si/c1-13(2)23(14(3)4,15(5)6)18-11-17(20(7,8)9)10-16(12-21)19(18)22/h10-15,22H,1-9H3
Standard InChI Key AESHIKSBQNJABS-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C1=CC(=CC(=C1O)C=O)C(C)(C)C)(C(C)C)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 5-(1,1-dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde is C₂₀H₃₄O₂Si, derived from its benzaldehyde backbone (C₇H₆O) and substituents:

  • tert-Butyl group (C₄H₉): Introduces steric bulk at position 5.

  • Hydroxyl group (OH): Provides hydrogen-bonding capability at position 2.

  • Tris(isopropyl)silyl group (Si(C₃H₇)₃): Enhances lipophilicity and electron-withdrawing effects at position 3 .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number954382-24-2
Molecular FormulaC₂₀H₃₄O₂Si
Molecular Weight342.57 g/mol
IUPAC Name5-(tert-Butyl)-2-hydroxy-3-[tris(propan-2-yl)silyl]benzaldehyde

Structural Analysis

The compound’s benzene ring is functionalized at three positions:

  • Position 2: A hydroxyl group that facilitates hydrogen bonding and participates in acid-base reactions.

  • Position 3: A tris(isopropyl)silyl group, which significantly increases steric hindrance and alters electronic properties.

  • Position 5: A tert-butyl group, further contributing to steric shielding .

The aldehyde group at position 1 is highly reactive, enabling nucleophilic additions and condensations. The tris(isopropyl)silyl group, a bulky trialkylsilyl substituent, is often employed in organic chemistry to protect hydroxyl groups or modulate reactivity .

Synthesis and Production

Synthetic Routes

While explicit details for this compound’s synthesis are scarce, analogous benzaldehyde derivatives suggest a multi-step strategy:

  • Introduction of the tert-butyl group: Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid like AlCl₃.

  • Silylation at position 3: Reaction of the intermediate 5-tert-butyl-2-hydroxybenzaldehyde with tris(isopropyl)silyl chloride (TIPSCI) under basic conditions (e.g., imidazole in DMF) .

Representative Reaction Scheme:

5-tert-Butyl-2-hydroxybenzaldehyde+TIPSCIBaseTarget Compound+HCl\text{5-tert-Butyl-2-hydroxybenzaldehyde} + \text{TIPSCI} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Industrial Considerations

Large-scale production would require optimization of:

  • Temperature control: To prevent aldehyde oxidation.

  • Purification methods: Column chromatography or crystallization to isolate the silylated product.

Physicochemical Properties

Physical State and Solubility

  • State: Likely a crystalline solid at room temperature, based on analogs like 5-tert-butyl-2-hydroxy-3-nitrobenzaldehyde .

  • Solubility: High solubility in nonpolar solvents (e.g., hexane, toluene) due to the silyl group; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Thermal Stability

The tris(isopropyl)silyl group enhances thermal stability compared to non-silylated analogs. Decomposition likely occurs above 200°C, with silicon-oxygen bond cleavage observed in similar compounds .

Chemical Reactivity

Aldehyde Reactivity

The aldehyde group undergoes typical reactions:

  • Nucleophilic addition: With Grignard reagents or amines.

  • Oxidation: Forms the corresponding carboxylic acid under strong oxidizing conditions.

Silyl Group Behavior

  • Acid Sensitivity: The Si-O bond is susceptible to cleavage by protic acids, regenerating the hydroxyl group.

  • Electrophilic Substitution: The silyl group directs electrophiles to meta/para positions due to its electron-donating nature .

Applications in Scientific Research

Organic Synthesis

  • Protecting Group: The tris(isopropyl)silyl moiety temporarily masks hydroxyl groups during multi-step syntheses .

  • Ligand Design: Potential precursor for Schiff base ligands in coordination chemistry.

Materials Science

  • Surface Modification: Silyl groups improve adhesion to silicon-based substrates in thin-film technologies .

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